molecular formula C14H10ClFO2 B12857675 Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate CAS No. 893736-93-1

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate

Cat. No.: B12857675
CAS No.: 893736-93-1
M. Wt: 264.68 g/mol
InChI Key: VZWRRXRAQBHFRV-UHFFFAOYSA-N
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Description

Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate is an organic compound with the molecular formula C14H10ClFO2. It is a derivative of biphenyl, featuring both chloro and fluoro substituents on the aromatic rings. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve

Biological Activity

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate (CAS Number: 886362-12-5) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₀ClFO₂
  • Molecular Weight : 264.68 g/mol
  • Melting Point : 88–90 °C
  • Structure : The compound features a biphenyl core with chlorine and fluorine substituents, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity to proteins and enzymes, potentially leading to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect pathways related to cell growth and apoptosis, making it a candidate for anticancer therapies.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell LineIC₅₀ (μM)Mechanism of Action
MCF-7 (Breast)5–10Inhibition of tubulin polymerization
MDA-MB-231 (Breast)10–15Induction of apoptosis
HeLa (Cervical)8–12Cell cycle arrest in G0/G1 phase

These findings suggest that the compound may disrupt microtubule dynamics and induce apoptosis in cancer cells.

Case Studies

  • MCF-7 Cell Line Study :
    • A study reported that this compound inhibited the proliferation of MCF-7 cells with an IC₅₀ value ranging from 5 to 10 μM. The mechanism was linked to disruption in microtubule formation leading to mitotic arrest .
  • MDA-MB-231 Cell Line Study :
    • In another study, this compound showed an IC₅₀ value between 10 and 15 μM against MDA-MB-231 cells. It induced apoptosis through the activation of caspase pathways, suggesting potential for therapeutic use in triple-negative breast cancer .

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

  • Anticancer Drug Development : Its ability to inhibit cancer cell growth positions it as a candidate for further development into anticancer therapeutics.
  • Research Tool : The compound serves as a valuable tool for studying cellular mechanisms related to cancer biology.

Properties

CAS No.

893736-93-1

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)benzoate

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)11-5-3-2-4-10(11)9-6-7-12(15)13(16)8-9/h2-8H,1H3

InChI Key

VZWRRXRAQBHFRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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